2-(Bromomethyl)-4-mercaptobenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-4-mercaptobenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted oxazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole
- 2-(Iodomethyl)-4-mercaptobenzo[d]oxazole
- 2-(Bromomethyl)-4-methylbenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-4-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2 |
InChI Key |
OBEJNJYRQBGVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)CBr |
Origin of Product |
United States |
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